molecular formula C16H22FN3O2 B4023929 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane

1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane

Cat. No. B4023929
M. Wt: 307.36 g/mol
InChI Key: KOJCXWQDVILXDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex nitrogen-containing heterocycles, such as azepanes, often involves strategies like intramolecular cyclization or intermolecular cycloaddition reactions. For instance, azepanes can be synthesized through ring expansions of 2-alkenylazetidinium salts, providing a pathway to substituted azepanes with high chemoselectivity dependent on the nature of the base and the stereochemistry of intermediate ammonium ylides (Couty, F., Durrat, F., Evano, G., & Marrot, J., 2006).

Molecular Structure Analysis

The molecular structure of nitrogen-containing compounds like “1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane” is characterized by the presence of nitro groups and a pyrrolidinyl ring. Such structures have been analyzed through various spectroscopic techniques, including NMR and X-ray crystallography, to determine their conformations and electronic arrangements. For example, the structural behavior of nitrophenyl derivatives of pyrrole has been studied for their anion binding properties and resulting color changes upon deprotonation, indicating the significant role of nitro groups and nitrogen-containing rings in the molecular behavior of these compounds (Camiolo, S., Gale, P. A., Hursthouse, M., & Light, M., 2003).

Chemical Reactions and Properties

The chemical reactivity of compounds containing azepane rings and nitro groups is influenced by the presence of these functional groups. For instance, the nitro group can undergo reduction reactions or participate in nucleophilic substitutions, while the azepane ring can be involved in cycloaddition reactions. The study of novel synthesis routes for fluorine-containing pyridine derivatives provides insights into the intermolecular cyclization processes and subsequent transformations that could be relevant to understanding the chemical reactivity of “1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane” derivatives (Suzuki, H., Sakai, N., Iwahara, R., Fujiwaka, T., Satoh, M., Kakehi, A., & Konakahara, T., 2007).

Future Directions

While specific future directions for “1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane” are not mentioned in the literature, the pyrrolidine ring, a key component of this compound, is of great interest in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-13-11-16(20(21)22)15(19-9-5-6-10-19)12-14(13)18-7-3-1-2-4-8-18/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJCXWQDVILXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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